molecular formula C20H19NO4 B2955708 6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester CAS No. 1359393-24-0

6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester

Cat. No.: B2955708
CAS No.: 1359393-24-0
M. Wt: 337.375
InChI Key: XGXMRIOHOOEUIB-UHFFFAOYSA-N
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Description

Structure and Synthesis The compound 6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester is a quinoline derivative featuring:

  • Methoxy group at position 6,
  • 2-Methylbenzyloxy group at position 4,
  • Methyl ester at the carboxylic acid moiety on position 2.

Synthesis Pathway (based on analogous methods from ):

Doebner Reaction: Substituted benzaldehyde, pyruvic acid, and p-anisidine are refluxed in ethanol to form 4-carboxyquinoline intermediates.

Reduction: The carboxyl group at position 4 is reduced to an alcohol using LiAlH₄ in dry THF.

Esterification: The carboxylic acid at position 2 is esterified using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone under reflux.

The compound is characterized via NMR, IR, mass spectrometry, and elemental analysis .

Properties

IUPAC Name

methyl 6-methoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13-6-4-5-7-14(13)12-25-19-11-18(20(22)24-3)21-17-9-8-15(23-2)10-16(17)19/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXMRIOHOOEUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its efficacy in various biological assays and potential therapeutic applications.

Chemical Structure

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C16H17NO4
  • Molecular Weight : 287.31 g/mol

Quinoline derivatives often exert their biological effects through interactions with cellular targets such as enzymes and receptors. The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : Quinoline derivatives are known to exhibit activity against various pathogens, potentially through interference with nucleic acid synthesis or membrane integrity .

Anticancer Activity

Research indicates that quinoline derivatives can demonstrate significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (breast cancer)TBD
Combretastatin A-4 analoguesMCF-70.022 - 0.040
6-Methyl analogueVarious cancer lines0.028 - 0.371

These findings suggest that the compound may possess similar or enhanced activity compared to established anticancer agents.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through in vitro assays against various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related quinoline derivatives typically range from 3.91 to 500 µg/mL, indicating moderate to good antibacterial activity .

Case Studies

  • Anticancer Efficacy : A study evaluating the effectiveness of quinoline derivatives found that compounds with methoxy and benzyloxy substitutions exhibited enhanced antiproliferative activity against breast cancer cell lines, suggesting that structural modifications can significantly impact biological efficacy .
  • Antimicrobial Properties : In a comparative study on quinoxaline derivatives, it was shown that modifications at specific positions on the quinoline ring could lead to improved antimicrobial properties against Mycobacterium tuberculosis, emphasizing the importance of molecular structure in determining activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Quinoline Derivatives

Structural and Functional Group Comparisons

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported or Hypothesized)
Target Compound 6-OCH₃, 4-(2-Me-benzyloxy), 2-COOCH₃ Calculated*: 353.37 Ester, methoxy, aryl ether Potential P-glycoprotein (P-gp) inhibitor
6-Methoxy-2-methylquinoline-4-carboxylic acid 6-OCH₃, 2-Me, 4-COOH 217.22 Carboxylic acid, methoxy Laboratory research, pharmaceutical applications
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate 6-OCH₃, 4-Cl, 2-COOCH₃ 251.67 Ester, chloro, methoxy Not specified
6-Fluoro-2-methylquinoline-4-carboxylate 6-F, 2-Me, 4-COOCH₃ 219.21 Ester, fluoro Not specified

*Molecular formula of target compound: C₁₉H₁₉NO₄ (calculated via standard atomic weights).

Impact of Substituents on Properties and Activity

Position 6 Substituents
  • Present in the target compound and .
  • Fluoro (-F) : Electron-withdrawing and smaller than methoxy, as in , may alter binding interactions in biological targets.
Position 4 Substituents
  • 2-Methylbenzyloxy : Bulky aryl ether in the target compound likely increases steric hindrance, affecting P-gp binding pocket interactions .
  • Chloro (-Cl) : Strong electron-withdrawing group in may enhance reactivity but reduce bioavailability compared to aryl ethers.
  • Carboxylic Acid (-COOH) : In , this group increases polarity, reducing cell permeability but enabling salt formation for solubility.
Position 2 Substituents
  • Methyl Ester (-COOCH₃) : Common in the target compound, , and . Improves metabolic stability compared to carboxylic acids.

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